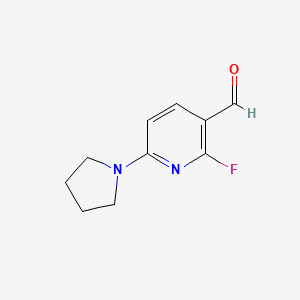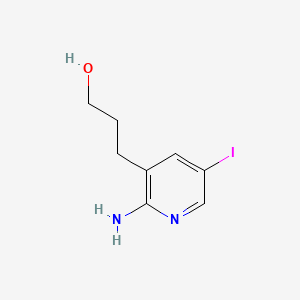
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is a chemical compound with the empirical formula C8H11IN2O . It belongs to the class of halogenated heterocycles . The CAS number of this compound is 1228666-26-9 .
Molecular Structure Analysis
The molecular weight of “3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol” is 278.09 . The SMILES string representation of this compound is Nc1ncc(I)cc1CCCO . The InChI key is YNFARIIDFMCPQJ-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
The compound is a solid . More detailed physical and chemical properties are not available at this time.Scientific Research Applications
Synthesis and Chemical Modifications
The research on compounds structurally similar to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol often focuses on their synthesis and chemical modifications to enhance their properties for various applications. For instance, compounds containing 3-methoxy-2-aminopyridine have shown significant promise due to their high ligand efficiency and excellent ADME profile. Structural modifications aimed at reducing mutagenic potential and drug-drug interaction risks have been explored. Such studies underline the importance of careful structural adjustments to mitigate safety liabilities while maintaining or enhancing the desired chemical properties (Palmer et al., 2012).
Catalysis and Synthetic Applications
The catalytic and synthetic applications of compounds related to 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol are also significant areas of research. For example, homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics, including 3-iodopyridine, can yield N-substituted nicotinamides and related compounds of biological importance. This process demonstrates the utility of such compounds in facilitating complex chemical transformations, potentially leading to new drugs and materials (Takács et al., 2007).
Antifungal and Anticancer Activities
The biological activity of derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol has been investigated, with studies highlighting their potential in antifungal and anticancer applications. For instance, 3-(N-alkyl-N-phenylamino)propan-2-ol derivatives have shown inhibitory activity against Src kinase and exhibited anticancer activity on human breast carcinoma cells. This suggests that modifications of the core structure could lead to valuable therapeutic agents (Sharma et al., 2010).
Fluorescent Markers and Sensing Applications
The development of fluorescent markers and sensors based on derivatives of 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol showcases the versatility of these compounds beyond pharmaceutical applications. Research into compounds synthesized from industrial waste, such as cardanol and glycerol, has led to the creation of fluorescent biomarkers with low acute toxicity, demonstrating potential for biodiesel quality monitoring and other environmental applications (Pelizaro et al., 2019).
Safety and Hazards
The compound has a GHS07 pictogram and the signal word is "Warning" . It has a hazard statement H317, which indicates that it may cause an allergic skin reaction . The precautionary statement is P280, which means protective gloves should be worn . It falls under the hazard classification “Skin Sens. 1” and the storage class code is 13, which refers to non-combustible solids .
properties
IUPAC Name |
3-(2-amino-5-iodopyridin-3-yl)propan-1-ol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11IN2O/c9-7-4-6(2-1-3-12)8(10)11-5-7/h4-5,12H,1-3H2,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YNFARIIDFMCPQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CCCO)N)I |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11IN2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80673594 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
278.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
CAS RN |
1228666-26-9 |
Source


|
| Record name | 3-(2-Amino-5-iodopyridin-3-yl)propan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80673594 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

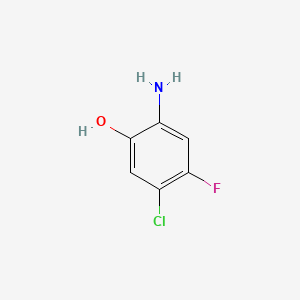


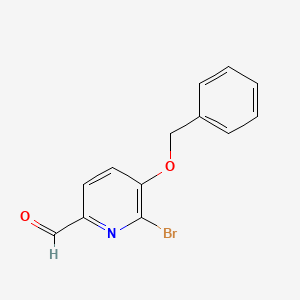




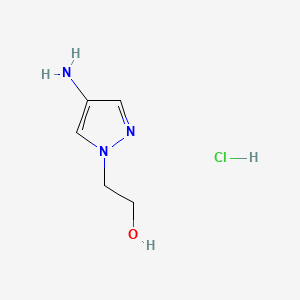
![(E)-N-[(5-fluoropyridin-3-yl)methylidene]hydroxylamine](/img/structure/B581412.png)

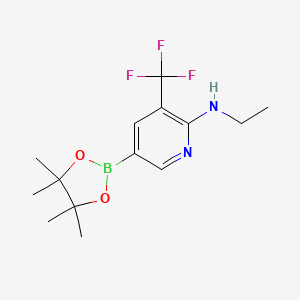
![N-(2-Formylfuro[3,2-b]pyridin-7-yl)pivalamide](/img/structure/B581420.png)
